2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]oxy}quinoxaline
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Overview
Description
2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]oxy}quinoxaline is a novel chemical compound with potential applications in various scientific fields. It is known for its complex structure, which includes a benzo[d][1,3]dioxole moiety, a quinoxalin-2-yloxy group, and a piperidin-1-ylmethanone linkage. This compound is being studied for its potential medical and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]oxy}quinoxaline typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole moiety and the quinoxalin-2-yloxy group, followed by their coupling with piperidin-1-ylmethanone. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]oxy}quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoxalin-2-yloxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]oxy}quinoxaline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to induce apoptosis in cancer cells
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]oxy}quinoxaline involves its interaction with specific molecular targets and pathways. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating microtubule assembly and disrupting cellular division . The compound’s quinoxalin-2-yloxy group is believed to play a crucial role in its binding to target proteins, leading to the observed biological effects .
Comparison with Similar Compounds
2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]oxy}quinoxaline can be compared with other similar compounds, such as:
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also contain a benzo[d][1,3]dioxole moiety and have shown anticancer activity.
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one: This compound has a similar structure but differs in its functional groups and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-21(14-5-6-18-19(11-14)27-13-26-18)24-9-7-15(8-10-24)28-20-12-22-16-3-1-2-4-17(16)23-20/h1-6,11-12,15H,7-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSAJPMCTMPUAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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